Cas no 17514-68-0 (7-Chloro-3-methyl-1-benzothiophene)

7-Chloro-3-methyl-1-benzothiophene is a halogenated benzothiophene derivative with notable applications in organic synthesis and pharmaceutical research. Its structure, featuring a chloro substituent at the 7-position and a methyl group at the 3-position, enhances reactivity in electrophilic substitution and cross-coupling reactions. This compound serves as a versatile intermediate in the development of heterocyclic compounds, agrochemicals, and bioactive molecules. The chloro group facilitates further functionalization, while the methyl group contributes to steric and electronic modulation. High purity and stability under standard conditions make it suitable for precise synthetic applications. Its utility in constructing complex molecular frameworks underscores its importance in medicinal and materials chemistry.
7-Chloro-3-methyl-1-benzothiophene structure
17514-68-0 structure
Product Name:7-Chloro-3-methyl-1-benzothiophene
CAS No:17514-68-0
MF:C9H7ClS
MW:182.669880151749
MDL:MFCD07787491
CID:133816
PubChem ID:20242118
Update Time:2025-06-08

7-Chloro-3-methyl-1-benzothiophene Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-3-methylbenzo[b]thiophene
    • 7-chloro-3-methyl-1-benzothiophene
    • Benzo[b]thiophene,7-chloro-3-methyl-
    • Mocetinostat (MGCD0103)
    • 3-methyl-7-chlorobenzothiophene
    • 7-Chlor-3-methyl-benzo<b>thiophen
    • 7-chloro-3-methylbenzothiophene
    • 7-Chloro-3-methylthianaphthene
    • 7-CHLORO-3-METHYL THIONAPHTHENE
    • 3-Methyl-7-Chloro benzo[b]thiophene
    • A3873
    • FT-0664805
    • MFCD07787491
    • NS00004948
    • 7-Chloro-3-methyl benzo(b)thiophene
    • 17514-68-0
    • 7-Chloro-3-methyl benzo[b]thiophene
    • 7-Chloro-3-methylbenzo(b)thiophene
    • AKOS015908978
    • A811804
    • PIURQZBTTSWWOY-UHFFFAOYSA-N
    • Benzo[b]thiophene, 7-chloro-3-methyl-
    • DTXSID30604010
    • SCHEMBL787846
    • EC 605-751-3
    • 7-CHLORO-3-METHYL BENZO[B]THIOPHENE 99.0%MIN
    • 7-Chloro-3-methyl-1-benzothiophene
    • MDL: MFCD07787491
    • Inchi: 1S/C9H7ClS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3
    • InChI Key: PIURQZBTTSWWOY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1SC=C2C

Computed Properties

  • Exact Mass: 181.99600
  • Monoisotopic Mass: 181.996
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2A^2
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.293
  • Boiling Point: 280.5°Cat760mmHg
  • Flash Point: 163.1°C
  • Refractive Index: 1.66
  • PSA: 28.24000
  • LogP: 3.86310

7-Chloro-3-methyl-1-benzothiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-Chloro-3-methyl-1-benzothiophene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:17514-68-0)7-Chloro-3-methyl-1-benzothiophene
Order Number:A811804
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):547.0
Email:sales@amadischem.com

Additional information on 7-Chloro-3-methyl-1-benzothiophene

Comprehensive Overview of 7-Chloro-3-methyl-1-benzothiophene (CAS No. 17514-68-0): Properties, Applications, and Industry Insights

7-Chloro-3-methyl-1-benzothiophene (CAS No. 17514-68-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This benzothiophene derivative features a chlorine atom at the 7-position and a methyl group at the 3-position, which contribute to its unique chemical reactivity and potential applications. As researchers increasingly explore sulfur-containing heterocycles for drug discovery, compounds like 7-Chloro-3-methyl-1-benzothiophene have become focal points due to their structural versatility and biological relevance.

The growing interest in benzothiophene-based compounds aligns with current trends in small molecule therapeutics and organic electronic materials. Recent literature highlights the importance of such structures in developing kinase inhibitors and photovoltaic materials, addressing common search queries like "role of benzothiophenes in drug design" or "heterocyclic compounds for organic electronics." The chloro-methyl substitution pattern in this particular derivative offers distinct advantages in structure-activity relationship studies, making it valuable for medicinal chemistry optimization.

From a synthetic chemistry perspective, 7-Chloro-3-methyl-1-benzothiophene serves as a crucial intermediate for constructing more complex molecular architectures. Its electron-rich thiophene ring enables various cross-coupling reactions, particularly in palladium-catalyzed transformations that are fundamental to modern pharmaceutical synthesis. Researchers frequently search for "benzothiophene synthesis methods" or "functionalization of chlorinated heterocycles," reflecting the compound's importance in synthetic organic chemistry workflows.

The physicochemical properties of 7-Chloro-3-methyl-1-benzothiophene contribute to its utility across multiple domains. With a molecular weight of 182.66 g/mol and moderate lipophilicity (as suggested by its ClogP value), this compound exhibits favorable characteristics for both drug discovery applications and material science investigations. These attributes respond to frequent industry questions about "optimizing heterocyclic compounds for bioavailability" and "designing organic semiconductors with tailored electronic properties."

In pharmaceutical contexts, the benzothiophene scaffold has demonstrated relevance in addressing current healthcare challenges. While not making specific therapeutic claims, it's noteworthy that similar structures appear in research targeting age-related diseases and metabolic disorders—topics that consistently rank high in scientific literature searches. The chloro and methyl substituents in this compound provide handles for further derivatization, enabling exploration of structure-property relationships that are crucial for lead optimization in drug development programs.

From an industrial perspective, the commercial availability of 7-Chloro-3-methyl-1-benzothiophene (CAS No. 17514-68-0) meets the growing demand for high-purity heterocyclic building blocks. Quality control specifications typically include parameters like HPLC purity and residual solvent content, addressing common purchaser concerns about "certification of research chemicals" and "analytical standards for synthetic intermediates." The compound's stability under standard storage conditions makes it practical for laboratory use and scale-up processes.

Environmental and safety considerations for handling 7-Chloro-3-methyl-1-benzothiophene follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) and ventilation systems are recommended—a precaution that aligns with increasing searches for "safe handling of research chemicals" and "green chemistry approaches." The compound's environmental fate and biodegradation potential represent areas for ongoing investigation as sustainability becomes a priority in chemical research.

Emerging applications of benzothiophene derivatives in optoelectronic materials have expanded the potential relevance of 7-Chloro-3-methyl-1-benzothiophene. Recent studies exploring organic light-emitting diodes (OLEDs) and photovoltaic devices have identified similar structures as promising candidates, responding to market interest in "next-generation display technologies" and "sustainable energy solutions." The compound's conjugated π-system and substituent effects make it particularly interesting for these applications.

Analytical characterization of 7-Chloro-3-methyl-1-benzothiophene typically involves techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods address common researcher inquiries about "structural confirmation of heterocyclic compounds" and "purity assessment of synthetic intermediates." The availability of detailed spectroscopic data facilitates its use in various research contexts, from academic investigations to industrial development projects.

Looking forward, the scientific community continues to explore novel applications for 7-Chloro-3-methyl-1-benzothiophene and related benzothiophene derivatives. Current research trends suggest growing interest in their potential for catalysis, supramolecular chemistry, and bioimaging probes—areas that frequently appear in literature searches and conference proceedings. The compound's balanced combination of reactivity and stability positions it as a versatile tool for addressing diverse scientific challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:17514-68-0)7-Chloro-3-methyl-1-benzothiophene
A811804
Purity:99%
Quantity:1g
Price ($):547.0
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